3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime
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Overview
Description
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime is a complex organic compound that features a thiazole ring, a phenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime typically involves multiple steps. One common route starts with the formation of the thiazole ring, followed by the introduction of the phenyl group. The oxime functional group is then added through a reaction with hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Solvents like ethanol, methanol, and dichloromethane are often used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The thiazole ring and oxime group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This compound may also interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal: Lacks the oxime and 2-chloro-4-fluorobenzyl groups.
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime: Similar structure but with a bromine atom instead of chlorine and fluorine.
Uniqueness
The presence of the 2-chloro-4-fluorobenzyl group in 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime imparts unique chemical and biological properties, making it distinct from other similar compounds. This modification can enhance its reactivity and specificity in biological systems .
Properties
IUPAC Name |
(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-16-10-15(21)7-6-14(16)12-25-23-9-8-17(24)18-11-22-19(26-18)13-4-2-1-3-5-13/h1-7,9-11H,8,12H2/b23-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIHTOXTIOGLND-NUGSKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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